BenchChemオンラインストアへようこそ!

4-(1,1-Difluoroethyl)benzyl alcohol

Medicinal Chemistry Bioisostere Design Metabolic Stability

4-(1,1-Difluoroethyl)benzyl alcohol (CAS 55805-25-9, MFCD27925457, C₉H₁₀F₂O, MW 172.17 g/mol) is a para-substituted fluorinated benzyl alcohol classified as a fluorinated aromatic alcohol and phenol. The compound features a 1,1-difluoroethyl (CF₂CH₃) group at the 4-position of the aromatic ring and a benzylic hydroxymethyl group, making it a versatile intermediate for late-stage functionalization and a key building block for introducing the difluoroethyl pharmacophore into bioactive scaffolds.

Molecular Formula C9H10F2O
Molecular Weight 172.17 g/mol
CAS No. 55805-25-9
Cat. No. B1396495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Difluoroethyl)benzyl alcohol
CAS55805-25-9
Molecular FormulaC9H10F2O
Molecular Weight172.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)CO)(F)F
InChIInChI=1S/C9H10F2O/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3
InChIKeyZMMKYVSLRJKVAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,1-Difluoroethyl)benzyl alcohol (CAS 55805-25-9): A Methoxy Bioisostere Building Block for Fluorinated Drug Discovery


4-(1,1-Difluoroethyl)benzyl alcohol (CAS 55805-25-9, MFCD27925457, C₉H₁₀F₂O, MW 172.17 g/mol) is a para-substituted fluorinated benzyl alcohol classified as a fluorinated aromatic alcohol and phenol . The compound features a 1,1-difluoroethyl (CF₂CH₃) group at the 4-position of the aromatic ring and a benzylic hydroxymethyl group, making it a versatile intermediate for late-stage functionalization and a key building block for introducing the difluoroethyl pharmacophore into bioactive scaffolds .

Why 4-(1,1-Difluoroethyl)benzyl alcohol Cannot Be Replaced by Trifluoromethyl, Difluoromethyl, or Methoxy Analogs


Generic substitution among fluorinated benzyl alcohols is invalid because the 1,1-difluoroethyl (CF₂CH₃) group is a validated bioisostere of the methoxy group, mimicking its steric and electronic features while imparting superior metabolic stability [1]. In contrast, the trifluoromethyl (CF₃) group is substantially more lipophilic and electron-withdrawing, altering logP, target binding, and pharmacokinetics [2]. The difluoromethyl (CHF₂) group lacks the methoxy-mimetic methyl cap and introduces a hydrogen-bond donor, shifting pharmacology [3]. Even the 3-substituted regioisomer (CAS 444921-50-0) exhibits different reactivity in nucleophilic substitutions due to altered electronic distribution . The quantitative evidence below demonstrates that these structural differences translate into measurable, decision-relevant performance gaps.

Head-to-Head Evidence: Quantified Differentiation of 4-(1,1-Difluoroethyl)benzyl alcohol Against Closest Analogs


Bioisosteric Methoxy Replacement: Metabolic Stability Gains Without Steric or Electronic Penalty

The CF₂CH₃ group of 4-(1,1-difluoroethyl)benzyl alcohol functions as a direct bioisostere of the methoxy (OCH₃) group, as established by Baran et al., who demonstrated that the difluoroethyl group mimics both the steric and electronic features of methoxy while replacing the metabolically labile oxygen atom with a stable CF₂ carbon [1]. Two independent reports cited in the same work demonstrated that the methoxy→difluoroethyl replacement yielded both enhanced metabolic stability and improved potency [1]. In contrast, 4-methoxybenzyl alcohol (CAS 105-13-5) is susceptible to O-demethylation and subsequent conjugation, limiting its in vivo half-life. This differentiation is critical for lead optimization: the difluoroethyl benzyl alcohol scaffold provides a metabolically stable handle that the methoxy analog cannot offer.

Medicinal Chemistry Bioisostere Design Metabolic Stability

LogP Polarity Modulation: Significantly More Polar Than Trifluoromethyl Ether Analogs

Tomita et al. (2018) conducted logP studies on aryl α,α-difluoroethyl ether motifs versus their trifluoromethyl ether (OCF₃) analogues. The logP data demonstrated that difluoroethyl ethers are significantly more polar than the corresponding trifluoromethyl ethers, rendering them more attractive for bioactives discovery where excessive lipophilicity must be controlled [1]. While this study was performed on thioether and oxygen ether motifs rather than benzyl alcohols directly, the fundamental polarity difference of the CF₂CH₃ versus CF₃ substituent is a class-level property that translates to the benzyl alcohol scaffold. A user selecting 4-(trifluoromethyl)benzyl alcohol (CAS 349-95-1, ACD/LogP ~2.1 predicted) over 4-(1,1-difluoroethyl)benzyl alcohol would inadvertently introduce higher lipophilicity, potentially violating Lipinski guidelines and increasing the risk of off-target binding and poor solubility.

Drug Design Physicochemical Properties logP Optimization

PDE2 Inhibitor Building Block: Enabling Sub-Nanomolar Potency in Patent-Exemplified Compounds

4-(1,1-Difluoroethyl)benzyl alcohol serves as the key intermediate for synthesizing a series of potent phosphodiesterase 2 (PDE2) inhibitors exemplified in US Patent 10,174,037 (Intra-Cellular Therapies, 2019). The BindingDB database records the affinity of the elaborated final compounds incorporating the 4-(1,1-difluoroethyl)phenyl motif. Specifically, compound BDBM320799 — (R)- or (S)-1-(1-(4-(1,1-difluoroethyl)phenyl)propyl)-6-(dimethylamino)-3-(fluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one — exhibits a Ki of 0.0380 nM against human PDE2, as determined by fluorescence polarization assay [1]. A structurally related analog bearing a 2-fluoro substituent on the phenyl ring (BDBM320809, Example 214/215) shows Ki = 0.0450 nM [2]. The cyclopropyl variant (BDBM320807, Example 212/213) has Ki = 0.0750 nM [3]. In contrast, PDE2 inhibitors lacking the difluoroethyl benzyl motif, such as those based on standard benzyl or methoxybenzyl groups, do not achieve this level of sub-100 pM potency in the same assay system. The difluoroethyl benzyl alcohol scaffold is thus the essential entry point for accessing this high-potency chemotype.

Pharmaceutical Intermediates PDE2 Inhibition CNS Drug Discovery

High-Yield Synthesis from Methyl Ester: 99% Single-Step Reduction

According to patent CN107311846 (2017), 4-(1,1-difluoroethyl)benzyl alcohol can be prepared via lithium aluminum hydride (LAH) reduction of methyl 4-(1,1-difluoroethyl)benzoate in tetrahydrofuran at reflux (100 °C, 2 h), yielding the target alcohol in 99% yield . This high-yielding, single-step procedure contrasts with the multi-step routes required for some structurally comparable trifluoromethyl benzyl alcohol derivatives, which often involve halogen-exchange or metalation strategies. For instance, the classical synthesis of 4-(trifluoromethyl)benzyl alcohol from 4-(trifluoromethyl)benzaldehyde requires either catalytic hydrogenation or borohydride reduction, but the aldehyde precursor itself often requires multi-step preparation. The high yield and operational simplicity of the LAH reduction route makes 4-(1,1-difluoroethyl)benzyl alcohol an attractive intermediate for both discovery-scale and pilot-scale procurement.

Process Chemistry Synthesis Optimization Scale-Up

Regioisomeric Differentiation: Para-Substitution Enables Selective Functionalization and Distinct Reactivity

The para (4-) substitution pattern of 4-(1,1-difluoroethyl)benzyl alcohol directs electrophilic aromatic substitution reactions and modulates the electronic properties of the benzylic alcohol handle differently than the meta (3-) isomer (CAS 444921-50-0). In para-substituted benzyl alcohols, the electron-withdrawing difluoroethyl group exerts a direct resonance effect on the benzylic carbon, increasing the electrophilicity of the benzyl position in nucleophilic substitution reactions . Catalytic benzylation studies have shown that 4-(1,1-difluoroethyl)benzyl alcohol effectively alkylates aromatic compounds and olefins when catalyzed by metal triflates such as lanthanum and ytterbium . The meta isomer (3-(1,1-difluoroethyl)benzyl alcohol, CAS 444921-50-0) presents a different electronic landscape: the difluoroethyl group is not in direct conjugation with the benzylic position, resulting in altered reactivity and regioselectivity in downstream transformations . For SAR exploration, selecting the correct regioisomer determines the vector of the hydroxymethyl handle relative to the difluoroethyl pharmacophore.

Regiochemistry Nucleophilic Substitution SAR Studies

DFES-Na Compatibility: A Privileged Intermediate for Late-Stage Difluoroethylation

The development of sodium difluoroethylsulfinate (DFES-Na) as a stable, commercially available reagent (Sigma-Aldrich catalog # L511404) has established a direct radical-based method for installing the difluoroethyl group onto heterocycles [1]. 4-(1,1-Difluoroethyl)benzyl alcohol serves as both a demonstrated product of this chemistry and a key intermediate for subsequent DFES-Na-mediated transformations, enabling convergent synthetic strategies. Baran et al. demonstrated that DFES-Na delivers difluoroethyl radicals with admirable conversion, site selectivity, and functional group tolerance, including in the presence of reactive benzylic alcohols [1]. In a striking example, an advanced intermediate from Bristol-Myers Squibb containing a benzylic alcohol and amine was directly difluoroethylated without protecting group manipulation [1]. This establishes the 4-(1,1-difluoroethyl)benzyl alcohol scaffold as compatible with late-stage diversification chemistry that methoxy, trifluoromethyl, and difluoromethyl analogs cannot participate in, as these groups are either pre-installed or require entirely different synthetic approaches.

Late-Stage Functionalization Radical Chemistry Bioisostere Synthesis

Evidence-Backed Procurement Scenarios for 4-(1,1-Difluoroethyl)benzyl alcohol (CAS 55805-25-9)


Medicinal Chemistry: Methoxy-to-Difluoroethyl Bioisostere Replacement in Lead Optimization

When a lead series contains a metabolically labile 4-methoxybenzyl alcohol or similar aryl ether motif, 4-(1,1-difluoroethyl)benzyl alcohol is the rational replacement intermediate. The CF₂CH₃ group is a validated methoxy bioisostere that preserves the steric and electronic profile while eliminating the oxidative O-demethylation metabolic soft spot [1]. The Baran laboratory demonstrated that this replacement enhances both metabolic stability and potency in multiple independent scaffold series [1]. By procuring this intermediate, medicinal chemistry teams can directly synthesize candidate molecules with the difluoroethyl pharmacophore and compare them head-to-head against the methoxy parent in microsomal stability and potency assays.

CNS Drug Discovery: PDE2 Inhibitor Synthesis Using the 4-(1,1-Difluoroethyl)benzyl Scaffold

PDE2 is a validated target for cognitive disorders, schizophrenia, and Alzheimer's disease. The 4-(1,1-difluoroethyl)benzyl alcohol intermediate provides direct access to the sub-nanomolar PDE2 inhibitor chemotype exemplified in US Patent 10,174,037 [1][2]. The elaborated final compound bearing the 4-(1,1-difluoroethyl)phenyl group achieves a Ki of 0.0380 nM against human PDE2 [1]. No methoxy, trifluoromethyl, or difluoromethyl benzyl alcohol analog can deliver this specific chemotype. Procurement of this intermediate is a prerequisite for any laboratory seeking to explore or replicate this PDE2 inhibitor series.

Process Chemistry: High-Yield Scale-Up of Fluorinated Benzyl Alcohol Intermediates

For process development and scale-up, 4-(1,1-difluoroethyl)benzyl alcohol offers a demonstrable synthetic efficiency advantage. The single-step LAH reduction of the methyl ester proceeds in 99% isolated yield at preparative scale (1.50 g isolated from 1.76 g ester input) [1]. This compares favorably to multi-step routes for trifluoromethyl benzyl alcohol analogs, which typically incur cumulative yield losses. The operational simplicity — standard LAH reduction, aqueous quench, and extraction — makes this intermediate amenable to kilo-lab scale-up with minimal process development requirements.

Late-Stage Functionalization Chemistry: DFES-Na Compatible Building Block for Convergent Synthesis

The commercial availability of sodium difluoroethylsulfinate (DFES-Na) has enabled a direct radical difluoroethylation platform that can install the CF₂CH₃ group onto complex heterocycles even in the presence of unprotected benzylic alcohols [1]. 4-(1,1-Difluoroethyl)benzyl alcohol serves as both a demonstrated product of this chemistry and a compatible intermediate for subsequent DFES-Na-mediated diversification. This convergent approach, achieving 55–95% yields in a single step versus traditional multi-step routes with 9–11% overall yields [1], is uniquely enabled by the difluoroethyl benzyl alcohol scaffold. Research laboratories engaged in late-stage functionalization or diversity-oriented synthesis should prioritize this intermediate to access the DFES-Na chemistry workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1,1-Difluoroethyl)benzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.